molecular formula C6H6Cl2N2O B1463641 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride CAS No. 1217862-81-1

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride

Cat. No.: B1463641
CAS No.: 1217862-81-1
M. Wt: 193.03 g/mol
InChI Key: FBUOZHJIIWUJAJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is an organic compound with the molecular formula C6H6Cl2N2O and a molar mass of 193.03 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a propanoyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to altered neurotransmission and has potential implications for treating neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, this compound can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, allowing for consistent experimental results . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy over time. Long-term studies have also indicated potential cytotoxic effects on cells, highlighting the need for careful consideration of dosage and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its conversion to active metabolites through enzymatic reactions . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability. The localization and accumulation of this compound in specific tissues can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride typically involves the reaction of 4-chloropyrazole with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride has several applications in scientific research, including:

Comparison with Similar Compounds

Similar compounds to 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride include other pyrazole derivatives such as:

The uniqueness of this compound lies in its combination of the pyrazole ring with a chlorine atom and a propanoyl chloride group, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUOZHJIIWUJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)N1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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